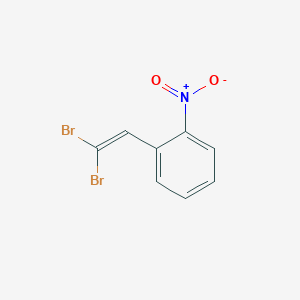
1-(2,2-Dibromoethenyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dibromoethenyl)-2-nitrobenzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring, which also contains a 2,2-dibromoethenyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-(2,2-Dibromoethenyl)-2-nitrobenzene is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to investigate the interaction of nitro compounds with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Dibromoethenyl)-2-nitrobenzene can be synthesized through several methods, including the nitration of 1-(2,2-dibromoethenyl)benzene. The nitration reaction typically involves treating the starting material with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to ensure the safety and efficiency of the process. The use of continuous flow reactors can also enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2,2-Dibromoethenyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(2,2-dibromoethenyl)-2-aminobenzene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitric acid derivatives.
Reduction Products: Amines, hydrazines.
Substitution Products: Hydroxy derivatives, alkylated derivatives.
作用機序
The mechanism by which 1-(2,2-dibromoethenyl)-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological studies, the nitro group can act as an electrophile, interacting with nucleophilic sites on biomolecules. In pharmaceutical applications, the nitro group may undergo reduction in the body, leading to the formation of active drug metabolites.
類似化合物との比較
1-(2,2-Dibromoethenyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-(2,2-Dibromoethenyl)benzene: Lacks the nitro group, resulting in different chemical reactivity.
2-Nitrobenzene: Contains a nitro group but lacks the dibromoethenyl group.
1,2-Dibromoethene: A simpler compound without the benzene ring or nitro group.
Uniqueness: The presence of both the nitro group and the dibromoethenyl group in this compound gives it unique chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
1-(2,2-dibromoethenyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWIGUULRYFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

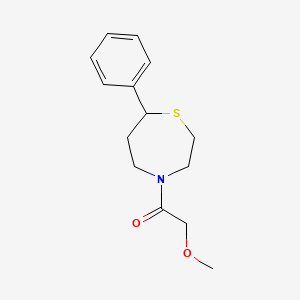
![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)
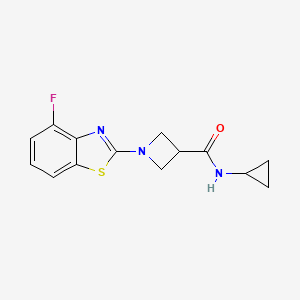
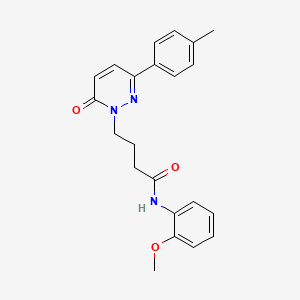
![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2842887.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)
![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)
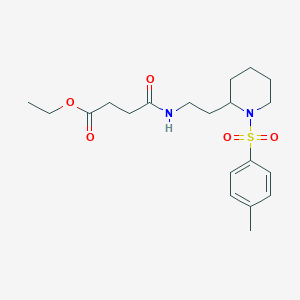
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)
![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)
